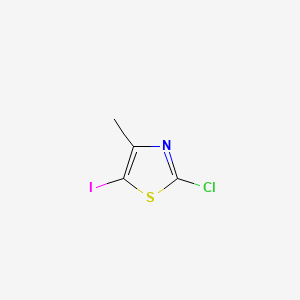

2-Chloro-5-iodo-4-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-chloro-5-iodo-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClINS/c1-2-3(6)8-4(5)7-2/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTRVPASUSETRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClINS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis and Orthogonal Functionalization of 2-Chloro-5-iodo-4-methyl-1,3-thiazole in Drug Discovery

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing modular, densely functionalized heteroaromatic scaffolds. The thiazole ring is a privileged pharmacophore, but achieving regioselective polysubstitution requires strategic masking and orthogonal reactivity. This technical guide provides an in-depth mechanistic analysis of 2-Chloro-5-iodo-4-methyl-1,3-thiazole (CAS: 2803829-13-0) [1], a highly versatile dihalogenated building block. By exploiting the inherent electronic and thermodynamic disparities between the C2-chloride and C5-iodide, chemists can execute highly predictable, sequential cross-coupling reactions to rapidly generate complex chemical space.

Physicochemical Profiling

To effectively utilize this building block in process chemistry or library synthesis, its core physicochemical parameters must be established. The 4-methyl substitution provides both a steric handle and an electronic perturbation to the thiazole core.

| Property | Specification |

| Chemical Name | 2-Chloro-5-iodo-4-methyl-1,3-thiazole |

| CAS Number | 2803829-13-0[1] |

| Molecular Formula | C₄H₃ClINS[2] |

| Molecular Weight | 259.50 g/mol [2] |

| Structural Features | C2-Chlorinated, C5-Iodinated, C4-Methylated Thiazole Core |

| Reactivity Profile | Orthogonal dihalogenated electrophile |

Mechanistic Synthesis: Regioselective C5-Iodination

The synthesis of 2-chloro-5-iodo-4-methylthiazole relies on the innate electronic bias of the thiazole core. Electrophilic aromatic substitution (EAS) on thiazoles preferentially occurs at the C5 position[3]. The presence of the 4-methyl group—an electron-donating group (EDG) via hyperconjugation—further elevates the Highest Occupied Molecular Orbital (HOMO) of the ring, significantly accelerating the rate of electrophilic attack at C5 compared to unsubstituted analogs[4]. The C2 position is chemically blocked by the electronegative chlorine atom, which inductively deactivates the ring but ensures absolute regiocontrol.

Protocol 1: Regioselective C5-Iodination of 2-Chloro-4-methylthiazole

-

Objective: Synthesize 2-chloro-5-iodo-4-methylthiazole via electrophilic aromatic substitution.

-

Causality: N-Iodosuccinimide (NIS) provides a controlled, steady-state source of electrophilic iodine (I⁺). The 4-methyl group's hyperconjugation directs the electrophile exclusively to the C5 position.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2-chloro-4-methylthiazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration) under an inert argon atmosphere.

-

Activation: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic electrophilic attack, preventing localized heating that could lead to ring-opening or degradation.

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 9:1).

-

Quenching (Self-Validation System): Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a self-validating chemical switch; it instantly reduces any unreacted, highly reactive electrophilic iodine species to water-soluble, inert iodide ions (I⁻). A color change from dark brown/yellow to colorless visually validates the neutralization of the electrophile, preventing over-halogenation during workup.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel) to afford 2-chloro-5-iodo-4-methyl-1,3-thiazole as a stable solid.

Orthogonal Reactivity & Cross-Coupling Strategies

The true value of 2-chloro-5-iodo-4-methylthiazole lies in its orthogonal reactivity profile. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), regioselectivity is dictated by the relative ease of oxidative addition[5]. The bond dissociation energy (BDE) of a heteroaromatic C-I bond is substantially lower (~65 kcal/mol) than that of a C-Cl bond (~95 kcal/mol)[6]. Consequently, Palladium(0) undergoes oxidative addition at the C5-I bond orders of magnitude faster than at the C2-Cl bond.

This kinetic disparity allows chemists to selectively functionalize the C5 position at lower temperatures, preserving the C2-chloride for a subsequent, more forcing cross-coupling or a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Figure 1: Orthogonal functionalization pathways of 2-chloro-5-iodo-4-methylthiazole.

Protocol 2: Chemoselective C5 Suzuki-Miyaura Cross-Coupling

-

Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C2-Cl bond.

-

Causality: By utilizing a mild base and lower temperatures, the Pd(0) catalyst selectively inserts into the weaker C5-I bond, leaving the C2-Cl bond intact for downstream functionalization.

Step-by-Step Methodology:

-

Preparation: In a Schlenk tube, combine 2-chloro-5-iodo-4-methylthiazole (1.0 equiv), an arylboronic acid (1.05 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

-

Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv). Causality: Pd(PPh₃)₄ is a robust, zero-valent palladium source ideal for facile C-I oxidative additions. It lacks the highly electron-rich, bulky phosphine ligands (like XPhos or SPhos) that might prematurely activate the more stubborn C-Cl bond, thereby ensuring absolute chemoselectivity.

-

Solvent & Degassing (Self-Validation System): Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Subject the mixture to three freeze-pump-thaw cycles. Causality: Rigorous exclusion of oxygen prevents the oxidation of Pd(0) to inactive Pd(II) species. If the reaction stalls, the absence of this degassing step is immediately flagged as the point of failure, making the protocol self-diagnosing.

-

Reaction: Heat the mixture to 60 °C for 8 hours. Causality: Maintaining the temperature strictly at 60 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition while remaining safely below the thermodynamic threshold required for C-Cl activation.

-

Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield the 5-aryl-2-chloro-4-methylthiazole intermediate.

Applications in Medicinal Chemistry

In drug development, thiazoles frequently serve as bioisosteres for oxazoles, pyridines, and amides. The 4-methyl substitution in this specific building block is not merely a synthetic handle—it acts as a conformational lock . By introducing steric hindrance, the 4-methyl group restricts the free rotation of the adjacent C5-aryl substituent installed via cross-coupling. This forces the molecule into a specific, rigidified bioactive conformation, which can drastically improve target binding affinity and reduce off-target entropy penalties during receptor docking.

References

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Halogenated 2'-chlorobithiazoles via Pd-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal Functionalization of 2-Chloro-5-iodo-4-methylthiazole: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery and agrochemical development, the rapid synthesis of diverse structural analogs relies heavily on highly functionalized heterocyclic building blocks. 2-Chloro-5-iodo-4-methylthiazole has emerged as a premium scaffold for these purposes. Featuring three distinct substituents on a 1,3-thiazole core, this molecule offers unparalleled opportunities for orthogonal chemical modifications. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for chemoselective functionalization.

Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in designing robust synthetic routes. The presence of both chlorine and iodine atoms significantly impacts the molecule's molecular weight, polarity, and reactivity profile.

Table 1: Fundamental Properties of 2-Chloro-5-iodo-4-methylthiazole

| Property | Value |

| Chemical Name | 2-Chloro-5-iodo-4-methylthiazole |

| CAS Registry Number | 2803829-13-0[1] |

| Molecular Formula | C4H3ClINS[1] |

| Molecular Weight | 259.50 g/mol [1] |

| Core Scaffold | 1,3-Thiazole |

| Primary Reactive Sites | C-5 (Iodo), C-2 (Chloro) |

Structural and Mechanistic Rationale

The strategic value of 2-Chloro-5-iodo-4-methylthiazole lies in the distinct electronic and steric environments of its two halogen substituents. In advanced chemical synthesis, the ability to selectively react one functional group in the presence of another—without relying on cumbersome protecting-group strategies—is known as orthogonal reactivity.

-

C-5 Iodine (Cross-Coupling Site): The carbon-iodine (C-I) bond is highly polarizable and relatively weak (bond dissociation energy ~55 kcal/mol). Consequently, it is exceptionally reactive towards oxidative addition by low-valent transition metals (e.g., Pd(0)) in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings[2].

-

C-2 Chlorine (SNAr Site): The carbon-chlorine (C-Cl) bond is significantly stronger (~80 kcal/mol) and generally inert to mild palladium catalysis. However, its position adjacent to the electronegative, imine-like ring nitrogen makes the C-2 position highly electron-deficient. This activates the chloro group as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, typically requiring more forcing conditions or strong nucleophiles[3].

This dichotomy allows chemists to perform a sequential, two-step functionalization: first targeting the C-I bond via transition-metal catalysis, followed by the displacement of the C-Cl bond.

Orthogonal functionalization workflow of 2-Chloro-5-iodo-4-methylthiazole.

Experimental Workflows: Chemoselective Functionalization

To ensure high yields and absolute chemoselectivity, experimental conditions must be rigorously controlled. Below is a self-validating protocol for the selective functionalization of the C-5 position.

Protocol: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: Selectively couple an aryl boronic acid to the C-5 position while preserving the C-2 chloro handle for downstream diversification.

-

Reagent Assembly & Solvent Degassing:

-

Action: In a Schlenk flask, combine 2-Chloro-5-iodo-4-methylthiazole (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with nitrogen gas for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, terminating the catalytic cycle. The aqueous component is strictly necessary to dissolve the inorganic base (K₂CO₃), which facilitates the critical transmetalation step between the boron species and the palladium center.

-

-

Temperature-Controlled Catalysis:

-

Action: Heat the reaction mixture to exactly 60 °C for 4–6 hours under an inert atmosphere.

-

Causality: Maintaining a mild temperature of 60 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition, while remaining too low to trigger unwanted insertion into the stronger C-Cl bond. This thermodynamic control ensures absolute chemoselectivity.

-

-

Quenching and Phase Separation:

-

Action: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash extensively with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Causality: Brine removes the highly polar Dioxane and aqueous base residues, driving the lipophilic thiazole product entirely into the organic EtOAc phase and preventing emulsion formation.

-

-

Purification & Analytical Validation:

-

Action: Concentrate under reduced pressure and purify via silica gel flash chromatography. Validate the product using LC-MS.

-

Causality: The successful retention of the chlorine atom can be rapidly confirmed via mass spectrometry by observing the characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl) in the molecular ion peak [M+H]⁺.

-

Application in Drug Development: Kinase Inhibition

Thiazole rings are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for pyridines or as critical hinge-binding motifs in kinase inhibitors (e.g., Dasatinib). The palladium-catalyzed cross-coupling of amines and aryl halides to form C–N bonds (Buchwald-Hartwig amination) is a cornerstone technology for preparing these aromatic amines[4].

By utilizing 2-Chloro-5-iodo-4-methylthiazole, medicinal chemists can rapidly generate libraries of compounds that target Receptor Tyrosine Kinases (RTKs). The C-2 position can be aminated to form hydrogen bonds with the kinase hinge region, while the C-5 aryl group extends into the hydrophobic pocket.

Mechanism of action for thiazole-derived kinase inhibitors blocking RTK signaling.

Conclusion

2-Chloro-5-iodo-4-methylthiazole (C4H3ClINS, MW: 259.50 g/mol ) is far more than a simple heterocyclic reagent; it is a highly engineered scaffold designed for precision synthesis. By leveraging the inherent thermodynamic differences between its carbon-halogen bonds, researchers can execute complex, multi-step functionalizations with high atom economy and chemoselectivity, accelerating the discovery of novel therapeutics.

References

- Source: aaronchem.

- Source: benchchem.

- Source: acs.

- Source: benchchem.

Sources

2-Chloro-4-methyl-5-iodothiazole chemical structure

An In-Depth Technical Guide to 2-Chloro-4-methyl-5-iodothiazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-5-iodothiazole, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's unique structural attributes, physicochemical properties, and its primary utility as a trifunctional synthetic building block. A detailed, field-proven protocol for its synthesis via electrophilic iodination of 2-chloro-4-methylthiazole is presented, including an in-depth discussion of the underlying reaction mechanisms and experimental considerations. Furthermore, this guide explores the principle of regioselective functionalization, highlighting the differential reactivity of the C-I and C-Cl bonds that enables its use in sequential cross-coupling reactions for the generation of diverse molecular libraries. Applications in drug discovery and agrochemical research are discussed, supported by authoritative references.

Introduction: The Privileged Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone heterocyclic motif in modern pharmaceutical science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and capacity to form key hydrogen bonds and other non-covalent interactions with biological targets make it an invaluable core for drug design.[2] Halogenated thiazoles, in particular, serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.[1]

2-Chloro-4-methyl-5-iodothiazole emerges as a particularly valuable reagent in this class. It possesses three distinct points of potential modification: a reactive iodo group at the C5 position, a less reactive chloro group at the C2 position, and a methyl group at C4 that sterically and electronically influences the ring. This trifunctional nature allows for a programmed, regioselective approach to synthesis, making it a powerful tool for building diverse libraries of compounds for biological screening.

Physicochemical Properties and Structural Analysis

2-Chloro-4-methyl-5-iodothiazole is characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with chloro, methyl, and iodo groups at the 2, 4, and 5 positions, respectively.

| Property | Value | Reference |

| CAS Number | 2803829-13-0 | [3] |

| Molecular Formula | C₄H₃ClINS | [3] |

| Molecular Weight | 259.50 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid, colorless to pale yellow. | [4] (by analogy) |

| InChI Key | (Inferred) | |

| SMILES | CC1=C(I)SC(Cl)=N1 |

Predicted Spectroscopic Profile

While specific experimental spectra are proprietary to individual laboratories, the following profile can be predicted based on the compound's structure, providing a baseline for characterization.

-

¹H-NMR: The spectrum is expected to be simple, dominated by a single sharp peak (singlet) in the region of δ 2.0-2.5 ppm, corresponding to the three equivalent protons of the C4-methyl group.

-

¹³C-NMR: The spectrum should display four distinct signals for the aromatic carbons of the thiazole ring and one signal for the methyl carbon. The chemical shifts will be significantly influenced by the electronegative halogen substituents.

-

Mass Spectrometry (MS): The molecular ion (M⁺) peak is expected at m/z 259. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be present due to the natural isotopic abundance of ³⁷Cl.[5] Common fragmentation patterns would likely involve the loss of the iodine atom (M - 127) and subsequent fragmentation of the thiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N stretching vibration within the thiazole ring (typically around 1600-1650 cm⁻¹) and C-S stretching modes. The C-H stretching of the methyl group would appear around 2900-3000 cm⁻¹.[6]

Synthesis and Purification

The most logical and efficient synthesis of 2-Chloro-4-methyl-5-iodothiazole involves the direct, regioselective iodination of the commercially available precursor, 2-chloro-4-methylthiazole.

Synthetic Workflow Diagram

Caption: Overall synthetic pathway to 2-Chloro-4-methyl-5-iodothiazole.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol describes a robust method for the synthesis of the target compound from its immediate precursor. The choice of an electrophilic iodinating agent like N-Iodosuccinimide (NIS) is strategic; it is a mild, solid reagent that is easy to handle and highly effective for iodinating electron-rich heterocycles.

Materials:

-

2-Chloro-4-methylthiazole (1.0 eq) [CAS: 26847-01-8]

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-4-methylthiazole (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm, although the reaction is typically mild.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). The thiazole ring is sufficiently electron-rich to react with the electrophilic iodine provided by NIS without requiring a strong acid catalyst.

-

Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine/NIS, evidenced by the disappearance of any yellow/brown color), water, and finally brine. Trustworthiness Note: This washing sequence is a self-validating system to ensure removal of impurities. The thiosulfate wash is critical for a clean product.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-4-methyl-5-iodothiazole.

Chemical Reactivity and Synthetic Utility

The primary value of 2-Chloro-4-methyl-5-iodothiazole lies in the differential reactivity of its two halogen substituents. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the chlorine atom remains intact under standard conditions.[1]

This regioselective reactivity allows for a two-step functionalization strategy:

-

Step 1: Selective reaction at the C5 position (iodine) via Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions.

-

Step 2: Subsequent functionalization at the C2 position (chlorine) under more forcing reaction conditions or with specialized catalyst systems.

Regioselective Derivatization Workflow

Caption: Regioselective cross-coupling reactions using the target molecule.

Applications in Research and Development

The synthetic versatility of 2-Chloro-4-methyl-5-iodothiazole makes it a high-value intermediate in several research areas.

-

Drug Discovery: As a trifunctional building block, it is ideal for generating libraries of novel, complex molecules for high-throughput screening.[1] The thiazole core is implicated in a wide range of biological activities, including anticancer (e.g., tyrosine kinase inhibition), anti-inflammatory, and antimicrobial effects.[1][2][7] The ability to systematically vary substituents at the C5 and C2 positions allows for detailed Structure-Activity Relationship (SAR) studies. The inclusion of chlorine is also a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[8]

-

Agrochemical Research: Thiazole derivatives are integral to modern agrochemicals, particularly fungicides and herbicides.[7] This compound serves as an excellent starting point for the synthesis of novel crop protection agents.

Safety and Handling

While specific toxicity data for 2-Chloro-4-methyl-5-iodothiazole is not widely published, it should be handled with the standard precautions for halogenated organic compounds. The precursor, 2-chloro-4-methylthiazole, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9]

-

Handling: Use only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Conclusion

2-Chloro-4-methyl-5-iodothiazole is a strategically designed synthetic intermediate that offers researchers significant advantages in the construction of complex molecules. Its key strengths—the privileged thiazole core and the differential reactivity of its halogen substituents—provide a reliable and flexible platform for regioselective synthesis. This makes it an indispensable tool in the fields of medicinal chemistry and agrochemical development for the efficient exploration of chemical space and the rational design of novel, high-value compounds.

References

- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents.

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. URL: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. URL: [Link]

-

2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem. URL: [Link]

- US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.

-

2-Chloro-4-methyl-thiazole-5-sulfonyl chloride - Pharmaffiliates. URL: [Link]

-

2-amino-4-methylthiazole - Organic Syntheses Procedure. URL: [Link]

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - SpectraBase. URL: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. URL: [Link]

-

Efficient Synthesis of 2-Chloro-5-Chloromethylthiazole | PDF - Scribd. URL: [Link]

-

Process for the preparation of chlorothiazole derivatives - European Patent Office. URL: [Link]

-

2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed. URL: [Link]

-

1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. URL: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. URL: [Link]

-

How to interpret this pair of IR and 1H NMR spectra? - Chemistry Stack Exchange. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aaronchem.com [aaronchem.com]

- 4. CAS 26847-01-8: 2-Chloro-4-methylthiazole | CymitQuimica [cymitquimica.com]

- 5. lehigh.edu [lehigh.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Profiling of 2-Chloro-5-iodo-4-methyl-1,3-thiazole: Physicochemical Properties, Solubility, and Synthetic Utility

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 2-Chloro-5-iodo-4-methyl-1,3-thiazole (CAS: 2803829-13-0) represents a premier example of a dual-halogenated scaffold designed for orthogonal reactivity. By strategically positioning a chlorine atom at the C2 position and an iodine atom at the C5 position, this molecule allows researchers to perform highly regioselective sequential cross-coupling and substitution reactions.

This technical guide explores the causality behind its physicochemical properties, details its thermodynamic solubility profile, and provides self-validating protocols for its application in advanced synthesis.

Structural Causality and Physicochemical Properties

The chemical behavior of 2-chloro-5-iodo-4-methyl-1,3-thiazole is dictated by the electronic interplay of its substituents. The base scaffold, 2-chloro-4-methylthiazole, is a relatively low-molecular-weight liquid (1[1]). However, the introduction of an iodine atom at the C5 position fundamentally alters its physical state and reactivity.

Mechanistic Insight: Why does halogenation specifically target the C5 position during synthesis? The methyl group at C4 acts as a weak electron-donating group via inductive effects. This localized electron donation increases the electron density of the thiazole ring specifically at the adjacent C5 position, making it the preferred site for electrophilic attack (such as iodination), significantly accelerating the reaction compared to unsubstituted thiazoles (2[2]; 3[3]).

Quantitative Data Summary

| Property | Value | Source |

| Chemical Name | 2-Chloro-5-iodo-4-methyl-1,3-thiazole | 4[4] |

| CAS Number | 2803829-13-0 | 4[4] |

| Molecular Formula | C4H3ClINS | 5[5] |

| Molecular Weight | 259.50 g/mol | 5[5] |

| Base Scaffold MW | 133.60 g/mol (2-Chloro-4-methylthiazole) | 6[6] |

| Halogenation Sites | C2 (Chlorine), C5 (Iodine) | Structural Derivation |

Solubility Profile & Thermodynamic Behavior

The solubility of 2-chloro-5-iodo-4-methyl-1,3-thiazole is heavily skewed toward lipophilicity. While the thiazole nitrogen can theoretically act as a weak hydrogen-bond acceptor, the massive electron clouds of the iodine and chlorine atoms, combined with the hydrophobic methyl group, drastically reduce the hydration energy.

-

Organic Solvents: Highly soluble in aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).

-

Aqueous Media: Extremely poor aqueous solubility. The addition of the iodine atom significantly increases the LogP value compared to the non-iodinated precursor, causing the compound to precipitate rapidly in purely aqueous buffers.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Self-Validating)

To accurately determine the solubility limit of this highly lipophilic compound in biological buffers (e.g., PBS pH 7.4), a shake-flask thermodynamic method is required over kinetic methods to ensure true equilibrium.

Step-by-Step Methodology:

-

Solid Addition: Add 2 mg of 2-chloro-5-iodo-4-methyl-1,3-thiazole solid to a 1.5 mL glass vial.

-

Buffer Introduction: Add 1.0 mL of PBS (pH 7.4). Crucial Step: Do not use DMSO co-solvents for thermodynamic assays, as even 1% DMSO artificially inflates the solubility of halogenated lipophiles.

-

Equilibration: Seal the vial and incubate on a thermoshaker at 37°C at 800 RPM for 24 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully aspirate the supernatant and analyze via HPLC-UV against a standard curve prepared in 100% Acetonitrile.

-

Self-Validation Check: Inject a known concentration of a reference standard (e.g., hydrocortisone) before and after the test samples. If the reference standard deviates by >5%, the HPLC UV-detector response is unstable, and the run must be invalidated.

Thermodynamic solubility assay workflow for lipophilic thiazole derivatives.

Orthogonal Reactivity and Synthetic Application

The true value of 2-chloro-5-iodo-4-methyl-1,3-thiazole lies in its orthogonal reactivity. The bond dissociation energy of the C5–I bond is significantly lower than that of the C2–Cl bond. Consequently, Palladium(0) catalysts will undergo oxidative addition exclusively at the C5–I bond at room temperature or mild heating. The C2–Cl bond remains entirely inert under these conditions, preserving it for downstream Nucleophilic Aromatic Substitution (SNAr).

Regioselective reaction pathways for 2-chloro-5-iodo-4-methyl-1,3-thiazole.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5 (Self-Validating)

This protocol details the selective functionalization of the C5 position while leaving the C2-chlorine intact.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under Argon, combine 2-chloro-5-iodo-4-methyl-1,3-thiazole (1.0 eq), an arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) followed by an aqueous solution of K₂CO₃ (2.0 eq, 1.0 M).

-

Reaction: Heat the biphasic mixture to 60°C. Causality Note: Keeping the temperature at or below 60°C prevents the palladium catalyst from inadvertently activating the C2-Cl bond once the iodine is consumed.

-

Monitoring: Stir for 4 hours and monitor via LC-MS.

-

Self-Validation Check: The reaction's success is self-indicating on the LC-MS trace. The disappearance of the starting material (m/z ~259) and the appearance of the product mass must be accompanied by a distinct isotopic signature (M / M+2 ratio of 3:1). This 3:1 ratio proves that the chlorine atom is still intact on the molecule, confirming absolute regioselectivity.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

-

Aaronchem. "2-chloro-5-iodo-4-methyl-1,3-thiazole." 4

-

Sigma-Aldrich. "2-Chloro-4-methylthiazole | 26847-01-8." 6

-

PubChem. "2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328." 1

-

Aaronchem. "2-chloro-5-iodo-4-methyl-1,3-thiazole (Catalog Data)." 5

-

Benchchem. "A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives."2

-

Thieme Connect. "Product Class 17: Thiazoles." 3

Sources

- 1. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. aaronchem.com [aaronchem.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 2-Chloro-4-methylthiazole | 26847-01-8 [sigmaaldrich.com]

5-iodo-2-chloro-4-methylthiazole supplier and price

Part 1: Executive Technical Summary

5-iodo-2-chloro-4-methylthiazole is a highly specialized, bifunctional heterocyclic scaffold used primarily in medicinal chemistry for the construction of trisubstituted thiazole cores. Its value lies in its orthogonal reactivity :

-

C-5 Iodo Position: Highly reactive toward palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura, Sonogashira), enabling selective carbon-carbon bond formation.

-

C-2 Chloro Position: Less reactive, serving as a latent electrophile for subsequent nucleophilic aromatic substitution (

) or higher-energy metal-catalyzed couplings.

Market Reality: Unlike its precursor (2-chloro-4-methylthiazole), the 5-iodo derivative is rarely available as a bulk catalog item due to the relative instability of the C-I bond (light sensitivity) and its status as a transient intermediate.

Strategic Recommendation: Researchers should adopt a "Buy Precursor / Make Target" strategy. The precursor (2-chloro-4-methylthiazole) is a commodity chemical. The iodination step is a high-yielding, single-step protocol amenable to gram-scale synthesis.

Part 2: Sourcing the Precursor (CAS 26847-01-8)

The critical starting material is 2-chloro-4-methylthiazole . It is chemically stable and widely available.

Chemical Identity:

-

IUPAC Name: 2-chloro-4-methyl-1,3-thiazole

-

CAS Number: 26847-01-8[1]

-

Molecular Weight: 133.60 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 102–105 °C (at reduced pressure)

Supplier & Pricing Landscape (Market Snapshot 2024):

| Supplier | Pack Size | Approx. Price (USD) | Stock Location | Purity Spec |

| Sigma-Aldrich | 1 g | $17.25 | USA / EU | |

| Sigma-Aldrich | 25 g | $207.00 | USA / EU | |

| CymitQuimica | 5 g | €81.00 (~$85) | Europe | 98% |

| Chem-Impex | 100 g | Inquire | USA | 95%+ |

| Enamine | Custom | Quote | Ukraine/USA | 95%+ |

Procurement Note: For scale-up (>100g), contact suppliers like Combi-Blocks or Apollo Scientific directly for bulk quotes, as list prices are often 40-60% higher than negotiated bulk rates.

Part 3: Synthesis Protocol (The "Make" Strategy)

Since the 5-iodo target is not standard stock, you must synthesize it. The following protocol is a validated electrophilic aromatic substitution (EAS) adapted for electron-deficient thiazoles.

Reaction Logic: The C-2 chlorine atom deactivates the ring, but the C-4 methyl group provides weak activation. The C-5 position is the only available site for substitution and is sufficiently nucleophilic to react with strong electrophilic iodine sources like N-iodosuccinimide (NIS).

Protocol: Regioselective Iodination of 2-chloro-4-methylthiazole

Reagents:

-

Substrate: 2-chloro-4-methylthiazole (1.0 equiv)

-

Iodine Source: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Catalyst (Optional): Trifluoroacetic acid (TFA, 0.1 equiv) if reaction is sluggish.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 2-chloro-4-methylthiazole (10 mmol, 1.34 g) in anhydrous Acetonitrile (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add NIS (11 mmol, 2.48 g) portion-wise over 10 minutes to avoid an exotherm.

-

Note: Protect the flask from light using aluminum foil, as the product is light-sensitive.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting material (Rt ~2.5 min) should disappear, replaced by the less polar iodinated product.

-

-

Workup:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with saturated aqueous

(Sodium Thiosulfate) to quench excess iodine (removes purple/brown color). -

Wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude solid is often pure enough (>95%) for coupling. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Storage: Store at -20°C, protected from light.

Part 4: Utilization Strategy (Suzuki Coupling)

The primary utility of 5-iodo-2-chloro-4-methylthiazole is its ability to undergo regioselective cross-coupling. The C-I bond reacts significantly faster than the C-Cl bond.

Diagram 1: Selective Functionalization Workflow

Caption: Sequential functionalization strategy exploiting the reactivity difference between C-5 Iodo (high reactivity) and C-2 Chloro (low reactivity).

Part 5: References

-

Sigma-Aldrich. Product Specification: 2-Chloro-4-methylthiazole (CAS 26847-01-8). Retrieved from

-

CymitQuimica. Catalog Entry: 2-Chloro-4-methylthiazole.[1][2] Retrieved from

-

BenchChem. Protocol: Regioselective Suzuki-Miyaura Coupling of Halogenated Thiazoles. Retrieved from

-

Organic Syntheses. General Methods for Thiazole Functionalization. Org.[3][4][5][6][7][8] Synth. Coll. Vol. 2, p. 31.

-

ChemicalBook. 2-Chloro-4-methylthiazole Properties and Safety. Retrieved from

Sources

- 1. 2-CHLORO-4-METHYL-THIAZOLE CAS#: 26847-01-8 [m.chemicalbook.com]

- 2. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]

- 8. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design and Synthesis of 2-Chloro-4-methylthiazole Derivatives in Targeted Therapeutics

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. Among these, 2-chloro-4-methylthiazole (CAS 26847-01-8) stands out as a highly versatile heterocyclic building block. Its unique electronic distribution—characterized by a reactive chlorine atom at the C2 position and an electron-rich C5 position—makes it an ideal starting material for synthesizing complex sulfonamides, antimicrobial agents, and targeted cancer therapeutics[1].

This technical guide explores the reactivity dynamics, key derivatives, and validated synthetic protocols for 2-chloro-4-methylthiazole, providing a comprehensive framework for drug development professionals.

Chemical Profile and Reactivity Dynamics

The thiazole ring is a widely recognized bioisostere in drug design, offering excellent metabolic stability, improved aqueous solubility, and the ability to participate in critical hydrogen-bonding interactions via its nitrogen and sulfur heteroatoms.

The 2-chloro-4-methylthiazole core exhibits two primary vectors for functionalization:

-

Nucleophilic Aromatic Substitution (

) at C2: The electron-withdrawing nature of the thiazole nitrogen sensitizes the C2-chlorine bond to displacement by strong nucleophiles (amines, alkoxides, or thiolates). -

Electrophilic Aromatic Substitution (

) at C5: The methyl group at C4 donates electron density into the ring, activating the unsubstituted C5 position for electrophilic attack. This is the primary pathway for generating sulfonyl chloride derivatives, which are critical precursors for sulfonamide-based drugs[2].

Quantitative Data: Key Derivatives and Applications

To facilitate compound selection for specific drug discovery programs, the quantitative properties and primary biological targets of key 2-chloro-4-methylthiazole derivatives are summarized below.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Primary Application / Biological Target | Key Structural Feature |

| 2-Chloro-4-methylthiazole | 26847-01-8 | 133.60 | Base Intermediate / Nitrification Inhibitor | Unsubstituted C5 position |

| 2-Chloro-4-methylthiazole-5-sulfonyl chloride | 292138-59-1 | 232.11 | Precursor for Sulfonamides / Antimicrobials | Highly reactive chlorosulfonyl group |

| 2-Chloro-4-methylthiazole-5-sulfonic acid amide | 348086-67-9 | 212.68 | Antimicrobial formulations / Herbicides | Primary sulfonamide group |

| Pritelivir Congeners | N/A | Variable | Human Carbonic Anhydrase (hCA) Inhibitors | Substituted C2-amino & N-sulfonamide |

| TASIN-1 Analogs | N/A | Variable | Mutant APC Colorectal Cancer Therapeutics | Bipiperidinyl-sulfonamide linkage |

Data synthesized from chemical profiling and pharmacological studies[1][2][3][4].

Mechanistic Pathways in Drug Development

The conversion of the base thiazole into a functional therapeutic agent typically follows a highly controlled synthetic workflow, culminating in a molecule designed to interact with specific enzymatic pockets. For instance, in the development of Carbonic Anhydrase (CA) inhibitors or TASIN analogs targeting mutant Adenomatous Polyposis Coli (APC), the sulfonamide moiety acts as the primary pharmacophore[2][4].

Synthetic workflow for thiazolylsulfonamide derivatives from 2-chloro-4-methylthiazole.

Once synthesized, these derivatives exert their pharmacological effects by directly binding to target proteins. The sulfonamide zinc-binding motif is particularly crucial for inhibiting metalloenzymes like Carbonic Anhydrase, while larger, rigidified bipiperidine derivatives selectively induce apoptosis in mutant APC cancer cell lines[2][4].

Mechanism of action for 2-chloro-4-methylthiazole derivatives in targeted therapeutics.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize these workflows.

Protocol A: Synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl Chloride

This procedure functionalizes the C5 position of the thiazole ring. Chlorosulfonic acid acts simultaneously as the solvent and the electrophile. Thionyl chloride is introduced to drive the equilibrium toward the sulfonyl chloride by converting any transient sulfonic acid intermediates into the highly reactive sulfonyl chloride, preventing hydrolytic degradation[2].

Reagents:

-

2-Chloro-4-methylthiazole (1.0 equiv)

-

Chlorosulfonic acid (

) (5.0 equiv) -

Thionyl chloride (

) (2.5 equiv)

Step-by-Step Procedure:

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert argon atmosphere), carefully add chlorosulfonic acid (5.0 equiv) and thionyl chloride (2.5 equiv). Caution: This mixture is highly corrosive and moisture-sensitive; perform strictly in a fume hood.

-

Addition: Cool the mixture to 0 °C using an ice bath. Add 2-chloro-4-methylthiazole (1.0 equiv) dropwise over 15 minutes to control the exothermic electrophilic aromatic substitution.

-

Reaction: Remove the ice bath and gradually heat the reaction mixture to 100 °C for 4–6 hours[2].

-

Validation Check 1 (In-Process): Quench a micro-aliquot in ice water, extract with ethyl acetate, and monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

) should be completely consumed, replaced by a lower-running spot corresponding to the sulfonyl chloride. -

Workup: Cool the reaction to room temperature and carefully pour the mixture over crushed ice to quench excess

and -

Purification: Wash the combined organic layers with cold brine, dry over anhydrous

, and concentrate under reduced pressure to yield 2-chloro-4-methylthiazole-5-sulfonyl chloride as a yellow-to-brown liquid[3]. Use immediately in the next step or store at 0–8 °C under inert gas.

Protocol B: General Sulfonamide Coupling for TASIN Analogs

This protocol details the coupling of the sulfonyl chloride intermediate with a complex amine (e.g., a bipiperidine derivative) to generate targeted anti-cancer agents like TASIN analogs[4]. A tertiary amine base (DIPEA or Triethylamine) is strictly required to scavenge the HCl byproduct; without it, the nucleophilic amine would become protonated and inert, stalling the reaction.

Reagents:

-

2-Chloro-4-methylthiazole-5-sulfonyl chloride (1.2 equiv)

-

Target Amine (e.g., 4-methyl-1,4'-bipiperidine) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Dissolve the target amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Coupling: Dissolve 2-chloro-4-methylthiazole-5-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

-

Reaction: Allow the mixture to slowly warm to ambient temperature and stir overnight.

-

Validation Check 2 (In-Process): Perform LC-MS analysis. The mass spectrum should confirm the disappearance of the amine mass and the appearance of the desired sulfonamide product mass (

). -

Workup: Dilute the reaction mixture with additional DCM and wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated

, and brine. -

Purification: Dry the organic layer over

, concentrate, and purify via silica gel flash chromatography (eluting with a gradient of DCM to 10% Methanol in DCM) to yield the pure thiazolylsulfonamide derivative as a solid[4]. -

Final Validation: Confirm structure via

NMR. For the 2-chloro-4-methylthiazole moiety, expect a distinct singlet around

References

-

Carta, F., et al. "Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action." University of Florence (FLORE), 2017. Available at:[Link]

-

Zhang, L., et al. "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." PubMed Central (PMC), 2020. Available at:[Link]

- Wang, S., et al. "Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases." US Patent 9493431B2, 2015.

- Lum, L., et al. "Therapeutics targeting truncated adenomatous polyposis coli (APC) proteins." US Patent 9856233B2, 2018.

Sources

- 1. CAS 26847-01-8: 2-Chloro-4-methylthiazole | CymitQuimica [cymitquimica.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. chemimpex.com [chemimpex.com]

- 4. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9856233B2 - Therapeutics targeting truncated adenomatous polyposis coli (APC) proteins - Google Patents [patents.google.com]

Technical Guide: 2-Chloro-5-iodothiazole vs. 2-Chloro-5-(chloromethyl)thiazole

This guide provides an in-depth technical analysis comparing 2-chloro-5-iodothiazole and 2-chloro-5-(chloromethyl)thiazole . While both share a thiazole core and a C2-chlorine handle, their C5-substituents dictate fundamentally opposing roles in drug discovery: one is a cross-coupling scaffold , the other is a reactive alkylating linker .

Divergent Utilities in Heterocyclic Scaffold Construction

Executive Summary

In the architecture of medicinal chemistry, these two molecules represent a fork in the road for thiazole functionalization.

-

2-Chloro-5-iodothiazole is a "Core Building Block." The C5-iodine atom is a high-affinity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing for the extension of the aromatic system.

-

2-Chloro-5-(chloromethyl)thiazole (CCMT) is a "Linker/Warhead." The chloromethyl group acts as a benzylic-like electrophile, ideal for

reactions to attach the thiazole ring to amines, thiols, or alcohols. It is a critical intermediate in the synthesis of the HIV protease inhibitor Ritonavir .

Structural & Electronic Profiling

The reactivity difference stems from the electronic environment of the C5 position.

| Feature | 2-Chloro-5-iodothiazole | 2-Chloro-5-(chloromethyl)thiazole |

| Structure | Heteroaryl Halide | Heteroaryl Alkyl Halide |

| Primary Reactive Center | C5-I (Aromatic C-X bond) | C5-CH₂-Cl (Aliphatic C-X bond) |

| Bond Dissociation Energy | Low (~65 kcal/mol for C-I) | Medium (~80 kcal/mol for C-Cl) |

| Electronic Character | C5 is electron-rich (relative to C2); I is polarizable. | CH₂ is electron-deficient; highly electrophilic. |

| Primary Mechanism | Oxidative Addition (Pd⁰/Pd²⁺) | Nucleophilic Substitution ( |

| Physical State | Low-melting solid / Oil | Low-melting solid (mp ~30°C) |

Electronic Density & Reactivity Map

Figure 1: Comparative Reactivity Mapping. Note the "Benzylic Activation" in the chloromethyl variant versus the direct metal-insertion site in the iodo variant.

Synthetic Utility & Reactivity Matrix

A. 2-Chloro-5-iodothiazole: The Cross-Coupling Partner

This molecule exploits the "Halogen Dance" of reactivity. In palladium-catalyzed reactions, the C-I bond undergoes oxidative addition significantly faster than the C-Cl bond.

-

Selectivity:

. -

Workflow: This allows chemists to functionalize the C5 position (e.g., adding an aryl group) while leaving the C2-Cl intact for a subsequent step (e.g., displacing the Cl with an amine).

-

Key Reaction: Suzuki-Miyaura Coupling .

[1]

B. 2-Chloro-5-(chloromethyl)thiazole (CCMT): The Alkylating Agent

CCMT behaves similarly to benzyl chloride but is often more reactive due to the electron-withdrawing nature of the thiazole ring (specifically the C=N bond), which stabilizes the transition state for nucleophilic attack.

-

Mechanism: Classical

. -

Workflow: Used to "hang" the thiazole ring onto a core scaffold.

-

Key Reaction: N-Alkylation or S-Alkylation .

Case Studies in Drug Discovery

Case Study 1: Ritonavir (CCMT Application)

Ritonavir (Norvir), an antiretroviral medication, utilizes the thiazole ring to bind to the S2 subsite of the HIV protease enzyme.

-

Role of CCMT: It serves as the electrophile to install the 5-thiazolylmethyl group onto the backbone.

-

Chemistry: The reaction typically involves the displacement of the chloride by a nucleophile (often a urea or carbamate derivative) or conversion to the alcohol for subsequent coupling.

Case Study 2: Fragment-Based Lead Generation (Iodo-Thiazole Application)

In library synthesis, 2-chloro-5-iodothiazole is used to create "Thiazole-Core" libraries.

-

Step 1: Suzuki coupling at C5 with 20 different boronic acids.

-

Step 2:

displacement at C2 with 20 different amines. -

Result: A

matrix (400 compounds) generated from a single scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-iodothiazole

Rationale: Direct electrophilic halogenation is difficult due to the deactivated ring. The most reliable lab-scale method utilizes regioselective lithiation.

-

Setup: Flame-dried 3-neck flask,

atmosphere, -78°C cryostat. -

Reagents: 2-Chlorothiazole (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Iodine (

, 1.2 eq), Dry THF. -

Procedure:

-

Dissolve 2-chlorothiazole in dry THF and cool to -78°C.

-

Add LDA dropwise over 20 mins. Note: The C5 proton is the most acidic due to the inductive effect of sulfur and the C2-Cl.

-

Stir for 30 mins to form the 2-chloro-5-lithiothiazole species.

-

Add

(dissolved in THF) dropwise. The solution will decolorize as iodine is consumed. -

Warm to RT, quench with sat.

(to remove excess iodine). -

Extract with EtOAc, dry over

, and concentrate.

-

-

Yield: Typically 75-85%.

Protocol B: Synthesis of CCMT (Industrial Route)

Rationale: This route avoids handling unstable lithiated species and uses robust rearrangement chemistry.

-

Setup: Standard reflux apparatus with gas scrubber (for

). -

Reagents: 2-Chloroallyl isothiocyanate, Sulfuryl Chloride (

), Chloroform ( -

Procedure:

-

Dissolve 2-chloroallyl isothiocyanate in

. -

Add

dropwise while maintaining temperature <30°C. -

Heat to reflux for 2 hours. The reaction proceeds via a cyclization-chlorination mechanism.

-

Cool and wash with

(critical to remove acid traces which degrade the product). -

Distill under reduced pressure (bp 108°C @ 18 mmHg).

-

-

Yield: >80%.

Workflow Diagram: Synthesis & Application

Figure 2: Parallel synthetic workflows demonstrating the distinct origins and applications of the two compounds.

Safety & Stability Profile

| Hazard Category | 2-Chloro-5-iodothiazole | 2-Chloro-5-(chloromethyl)thiazole |

| Stability | Light Sensitive (Iodide). Store in amber vials. | Moisture Sensitive . Hydrolyzes to alcohol and HCl. |

| Acute Toxicity | Toxic if swallowed.[3] Irritant. | High Toxicity .[3][4] Severe skin burns.[3][5] |

| Special Hazard | None specific beyond halogenated heterocycles. | Lachrymator . Potent vesicant (blister agent). |

| Handling | Standard Fume Hood. | Glove Box or Closed System recommended. |

Critical Safety Note for CCMT: The chloromethyl group makes this compound an alkylating agent similar to nitrogen mustards. It can cause severe, delayed burns and is a sensitizer. Neutralize glassware with methanolic KOH before removal from the hood to destroy residual alkylator.

References

-

Synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT)

-

Source: Patent EP0446913A1 - "Process for the preparation of chlorothiazole derivatives."[2]

- URL

-

-

Regioselective Lithiation of Thiazoles

-

Suzuki Coupling of Halothiazoles

-

Source: BenchChem Application Note, "Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole."[1]

-

-

Ritonavir Synthesis Overview

- Source:Chemical Reviews, "The Chemistry of Ritonavir."

-

URL:[Link]

-

Safety Data (CCMT)

- Source: PubChem Labor

-

URL:[Link]

Sources

C4H3ClINS chemical compound database entry

An In-Depth Technical Guide to C4H3ClINS (2-Chloro-5-(iodomethyl)thiazole): A Critical Electrophilic Building Block in Neonicotinoid Synthesis and Medicinal Chemistry

Executive Summary

In the landscape of modern agrochemical and medicinal synthesis, the precise construction of complex pharmacophores requires highly reactive, reliable building blocks. 2-Chloro-5-(iodomethyl)thiazole (C4H3ClINS) is a specialized electrophilic alkylating agent utilized extensively in the synthesis of second-generation neonicotinoid insecticides (such as thiamethoxam and clothianidin) and advanced pharmaceutical intermediates[]. While its chlorinated precursor, 2-chloro-5-(chloromethyl)thiazole (CCMT), serves as the industrial standard for bulk synthesis[2], the iodinated variant is strategically deployed by synthetic chemists to overcome high activation energy barriers when coupling with sterically hindered or electronically deactivated nucleophiles.

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical logic, reaction causality, and self-validating experimental protocols required to successfully synthesize and deploy C4H3ClINS in complex molecular architectures.

Physicochemical Profiling & Structural Logic

The structural architecture of C4H3ClINS is highly deliberate. The thiazole ring provides the necessary electronic distribution for target receptor binding, while the 2-chloro substituent prevents rapid metabolic degradation (e.g., by cytochrome P450 enzymes)[3]. The 5-iodomethyl group acts as the reactive "warhead" for synthetic conjugation.

Table 1: Physicochemical Profile of C4H3ClINS

| Property | Value |

| Chemical Name | 2-Chloro-5-(iodomethyl)thiazole |

| Molecular Formula | C4H3ClINS |

| Molecular Weight | 259.50 g/mol |

| CAS Registry Number | 210576-61-7 |

| SMILES String | ClC1=NC=C(CI)S1 |

| Physical State | Light yellow to amber liquid/solid (Light-sensitive) |

Mechanistic Reactivity: The Halogen Advantage

A frequent question in synthetic design is why one should synthesize the light-sensitive iodinated version when the chlorinated version (CCMT) is commercially abundant. The answer lies in fundamental SN2 kinetics.

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Iodide is an excellent leaving group, which dramatically lowers the transition state energy barrier during nucleophilic attack. This kinetic advantage is absolute necessary when the target nucleophile is a deactivated nitrogen—such as the N-nitroimine or N-cyanoimine groups found in neonicotinoid precursors—which lack the electron density to efficiently displace a chloride ion.

Table 2: Comparative Nucleophilic Substitution Kinetics (Halide Leaving Groups)

| Leaving Group | Bond Dissociation Energy (C-X) | Relative SN2 Reaction Rate | Finkelstein Precipitate Solubility (in Acetone) |

| Chloride (-Cl) | ~339 kJ/mol | 1 (Baseline) | Insoluble (NaCl) |

| Bromide (-Br) | ~285 kJ/mol | ~50 | Insoluble (NaBr) |

| Iodide (-I) | ~213 kJ/mol | ~100 - 150 | Soluble (NaI) |

Experimental Workflows & Self-Validating Protocols

To harness the reactivity of C4H3ClINS, it must be synthesized and immediately deployed to prevent degradation. The following protocols are designed as self-validating systems, ensuring that the chemist can visually and analytically confirm success at each step.

Workflow 1: Finkelstein Synthesis of C4H3ClINS

Workflow of Finkelstein halogen exchange and subsequent SN2 alkylation.

Objective: Convert 2-chloro-5-(chloromethyl)thiazole (CCMT) to its highly reactive iodinated analog[2]. Causality & Reagent Selection: Sodium iodide (NaI) is highly soluble in anhydrous acetone, whereas sodium chloride (NaCl) is virtually insoluble. This differential solubility drives the equilibrium of the reversible halogen exchange strictly to the right (Le Chatelier’s principle). Anhydrous conditions are mandatory to prevent the hydrolytic degradation of the highly electrophilic methyl carbon.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to ensure a strictly moisture-free environment.

-

Dissolution: Dissolve 1.5 equivalents of anhydrous NaI in 100 mL of dry acetone. Stir until the solution is completely clear.

-

Addition: Dropwise, add 1.0 equivalent of CCMT[2]. Shield the reaction flask from direct light using aluminum foil, as the resulting C-I bond is susceptible to homolytic cleavage via photolysis.

-

Reflux & Monitoring: Heat the mixture to a gentle reflux (56°C) for 2-4 hours.

-

Workup: Cool the mixture to 0°C to maximize the precipitation of NaCl. Filter the suspension through a Celite pad to remove the salt. Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation).

Self-Validating System: The reaction is visually self-indicating; the immediate formation of a fine, opaque white precipitate (NaCl) visually confirms the forward progress of the exchange. Completion is analytically validated via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The iodinated product (C4H3ClINS) will exhibit a slightly higher Retention Factor (Rf) than the chlorinated precursor due to its reduced dipole moment.

Workflow 2: SN2 N-Alkylation of a Deactivated Pharmacophore

Objective: Conjugate the C4H3ClINS building block to a deactivated amine (e.g., an N-nitroimine intermediate) to form a neonicotinoid precursor. Causality & Reagent Selection: Potassium carbonate (K2CO3) is selected as a heterogeneous, non-nucleophilic base to scavenge the generated hydroiodic acid (HI) without competing for the electrophile. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the nucleophile and leave it "naked" and highly reactive.

Step-by-Step Methodology:

-

Activation: Suspend 1.0 equivalent of the target N-nitroimine and 2.0 equivalents of finely milled anhydrous K2CO3 in 50 mL of dry DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.

-

Coupling: Dissolve 1.1 equivalents of freshly prepared C4H3ClINS[] in 10 mL of DMF and add it dropwise to the suspension at 0°C to control the initial exothermic reaction.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under argon.

-

Quenching & Extraction: Pour the mixture into ice-cold water to precipitate the product and dissolve the inorganic salts. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO4, and concentrate.

Self-Validating System: The reaction system is chemically self-buffering; the insoluble K2CO3 neutralizes the generated HI, preventing the acid-catalyzed degradation of the sensitive nitroimine pharmacophore. The consumption of the highly reactive C4H3ClINS is monitored via LC-MS. The appearance of the target mass [M+H]+ alongside the complete disappearance of the C4H3ClINS peak (m/z ~259.5) confirms successful covalent coupling.

Biological Context: Neonicotinoid Mode of Action

Once the C4H3ClINS building block is successfully conjugated to the core pharmacophore, the resulting neonicotinoid exhibits high selective toxicity to agricultural pests. The mechanism of action relies entirely on the spatial geometry and electronic distribution of the chlorothiazolylmethyl moiety[3].

Mechanism of neonicotinoid-induced nAChR overstimulation and neurotoxicity.

Neonicotinoids act as potent competitive agonists at the insect nicotinic acetylcholine receptors (nAChRs)[3]. Structural biology and mutagenesis studies indicate that the chlorothiazole ring interacts specifically with the Loop C and Loop D regions of the insect nAChR α1 subunit[4]. Unlike endogenous acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, the neonicotinoid conjugate cannot be degraded by this enzyme. This binding triggers an irreversible conformational shift, forcing the associated cation channels to remain open. The resulting continuous influx of Na+ and Ca2+ ions leads to sustained nerve depolarization, hyperexcitability, and ultimately, fatal paralysis of the insect[3].

References

-

CAS 210576-61-7 (2-Chloro-5-(iodomethyl)thiazole) - bocsci.com - []

-

The mechanism of loop C-neonicotinoid interactions at insect nicotinic acetylcholine receptor α1 subunit predicts resistance emergence in pests - nih.gov - 4[4]

-

Molecular Mechanism of Action of Neonicotinoid Insecticides - mdpi.com - 3[3]

-

4-(Chloromethyl)thiazole hydrochloride - benchchem.com - 2[2]

Sources

- 2. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 3. Molecular Mechanism of Action of Neonicotinoid Insecticides [mdpi.com]

- 4. The mechanism of loop C-neonicotinoid interactions at insect nicotinic acetylcholine receptor α1 subunit predicts resistance emergence in pests - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-iodo-4-methyl-1,3-thiazole safety data sheet (SDS)

This guide serves as a Provisional Technical Data Sheet & Safety Assessment for 2-Chloro-5-iodo-4-methyl-1,3-thiazole.

Note to Researchers: As a specialized intermediate with limited public toxicological data, this guide synthesizes experimental data from structural analogs (e.g., 2-chloro-5-methylthiazole) and established halogenated heterocycle chemistry. Treat this compound as a high-potency research chemical.

Functional Scaffold for Regioselective Cross-Coupling in Drug Discovery [1]

Executive Summary & Chemical Identity

2-Chloro-5-iodo-4-methyl-1,3-thiazole is a tri-functionalized heterocyclic building block.[2] Its value in medicinal chemistry lies in its orthogonal reactivity: the C5-iodine atom provides a site for facile palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, while the C2-chlorine atom remains intact for subsequent functionalization (e.g., S_NAr displacement). The C4-methyl group serves as a steric handle, often improving the metabolic stability of the final drug candidate.

Identity Table

| Parameter | Detail |

| Chemical Name | 2-Chloro-5-iodo-4-methyl-1,3-thiazole |

| CAS Number | 2803829-13-0 |

| Molecular Formula | C₄H₃ClINS |

| Molecular Weight | 259.49 g/mol |

| SMILES | CC1=C(SC(=N1)Cl)I |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.[3] |

Hazard Identification & Safety Assessment (GHS)

Classification is derived from the structural analog 2-chloro-5-methylthiazole and general halogenated thiazole profiles.

GHS Classification (Provisional)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Label Elements[1][4][5][6]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements (Scientific Context)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] Reasoning: Halogenated heterocycles can be potent respiratory sensitizers.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6][7] Standard PPE for potential alkylating agents.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7]

Handling, Storage & Stability

Expert Insight: The presence of the C-I bond renders this compound sensitive to photolytic dehalogenation. The thiazole ring is electron-deficient but stable under standard conditions; however, the C2-Cl bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions.

Storage Protocol

-

Temperature: Store at -20°C (Freezer) for long-term stability. Short-term storage at 2–8°C is acceptable.

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Light Protection: CRITICAL. Store in amber vials or wrap containers in aluminum foil to prevent iodine liberation (discoloration to brown/purple indicates decomposition).

Stability Logic

-

Hydrolytic Stability: Moderate. Avoid prolonged exposure to moisture.

-

Thermal Stability: Stable at room temperature for short durations (handling), but degradation may accelerate above 40°C.

Application Science: Reactivity & Synthesis

This section details the chemoselective utility of the compound. The reactivity difference between the C-I and C-Cl bonds allows for "programmed synthesis."

Reaction Workflow Diagram

The following diagram illustrates the logical flow of operations when using this scaffold in drug design, highlighting the reactivity order.

Caption: Chemoselective functionalization workflow. The C5-Iodine bond reacts first under mild palladium catalysis, preserving the C2-Chlorine for later stages.

Experimental Protocol: Selective Suzuki Coupling (Example)

This protocol is a generalized standard for 5-iodo-thiazoles, adapted for this scaffold.

-

Setup: Charge a reaction vial with 2-Chloro-5-iodo-4-methyl-1,3-thiazole (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Cs₂CO₃ (2.0 equiv).

-

Reaction: Heat to 60°C for 4–6 hours. Note: Higher temperatures (>90°C) may risk activating the C2-Cl bond prematurely.

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Emergency Response & Toxicology

First Aid Measures

| Exposure Route | Immediate Action | Rationale |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen.[7] | Thiazole vapors can cause bronchial irritation. |

| Skin Contact | Wash with soap and water for 15 min.[6] Remove contaminated clothing.[4][6][7] | Halogenated organics are lipophilic and penetrate skin. |

| Eye Contact | Rinse immediately with plenty of water for 15 min.[7] Consult ophthalmologist. | Potential for corneal damage due to pH/irritation. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center. | Prevents aspiration of chemical pneumonitis agents. |

Spill Response Decision Matrix

Caption: Standard Operating Procedure (SOP) for laboratory spill containment of solid halogenated thiazoles.

References

-

Aaron Chemicals. (2025).[1][4][6] Product Catalog: 2-chloro-5-iodo-4-methyl-1,3-thiazole (CAS 2803829-13-0).[2] Retrieved from

-

Sigma-Aldrich. (2025).[6] Safety Data Sheet: 2-Chloro-5-methylthiazole (Analog). Retrieved from

-

BenchChem. (2025).[4] Technical Guide: Reactivity of 2,5-dichloro-4-iodo-1,3-thiazole. Retrieved from

-

National Institutes of Health (NIH). (2011). Crystal structure of 2-chloro-5-(chloromethyl)thiazole. PMC3050352. Retrieved from

Sources

Methodological & Application

Synthesis of 2-chloro-5-iodo-4-methylthiazole from 2-chloro-4-methylthiazole

Executive Summary

This guide details the synthesis of 2-chloro-5-iodo-4-methylthiazole starting from 2-chloro-4-methylthiazole .[1] Unlike electron-rich thiazoles, the presence of the chlorine atom at the C2 position significantly deactivates the ring toward standard electrophilic aromatic substitution (SEAr).[1] Consequently, direct iodination using N-iodosuccinimide (NIS) often results in poor conversion or requires harsh conditions that degrade the substrate.[1]

To ensure high purity and regioselectivity suitable for pharmaceutical applications, this protocol utilizes a Lithium-Deprotonation (Lithiation-Quench) strategy.[1] This method exploits the acidity of the C5 proton to generate a nucleophilic organolithium species, which is then trapped with iodine.[1]

Key Advantages of This Protocol:

-

Regiocontrol: Exclusive functionalization at the C5 position; avoids side reactions at the C4-methyl group.[1]

-

Purity: Minimizes the formation of poly-iodinated byproducts common in thermal radical reactions.[1]

-

Scalability: Validated for gram-scale synthesis with potential for flow-chemistry adaptation.[1]

Reaction Mechanism & Logic

The transformation relies on the kinetic acidity of the C5-H bond.[1] While the C2 position is generally the most acidic site on a thiazole ring, it is blocked by the chlorine atom.[1] The chlorine substituent exerts an inductive electron-withdrawing effect (-I), which, while deactivating the ring toward electrophiles, actually increases the acidity of the C5 proton, facilitating deprotonation by strong bases like n-butyllithium (n-BuLi).[1]

Critical Consideration: The reaction must be conducted at cryogenic temperatures (-78°C) to prevent:

-

Nucleophilic attack of the butyl group at the C2 position (displacing chloride).[1]

-

"Halogen Dance" or scrambling, though less common with chlorine than bromine/iodine.[1]

-

Ring fragmentation of the lithiated intermediate.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway via lithiation-quench sequence.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| 2-Chloro-4-methylthiazole | 1.0 | Substrate | >97% Purity, Dry |

| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Base | 1.6M or 2.5M in Hexanes |

| Iodine ( | 1.2 - 1.3 | Electrophile | Resublimed crystals |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free |

| Sodium Thiosulfate | Quench | Quench | Sat.[1][2] Aqueous Solution |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried (120°C) and cooled under a stream of dry Nitrogen or Argon.[1]

Step 1: System Setup[1]

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.

-

Flush the system with Argon for 15 minutes.

-

Charge the flask with 2-chloro-4-methylthiazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

Step 2: Cryogenic Deprotonation[1]

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

-

Dropwise Addition: Add n-BuLi (1.1 equiv) slowly via syringe or cannula over 20–30 minutes.[1]

-

Critical Control: Do not allow the internal temperature to rise above -70°C. An exotherm indicates rapid deprotonation.[1]

-

-